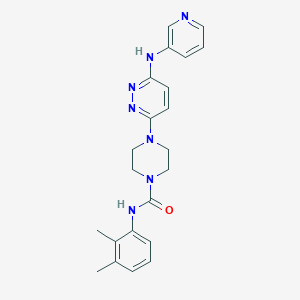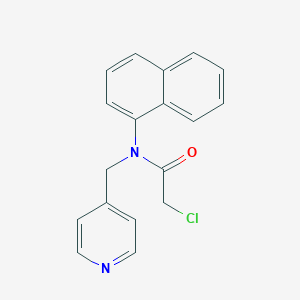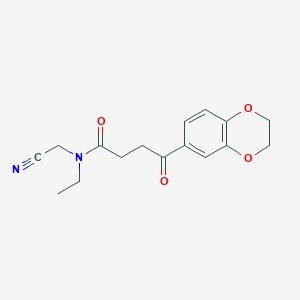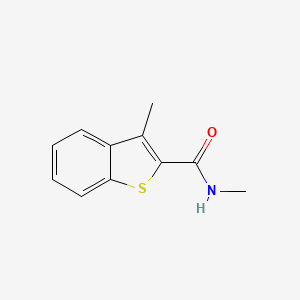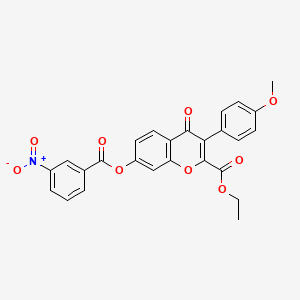
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromenone core, which is a fused ring system containing both benzene and pyrone rings, substituted with ethoxycarbonyl, methoxyphenyl, and nitrobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: This step often involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, leading to the formation of the chromenone core.
Introduction of the Methoxyphenyl Group: The chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The resulting product undergoes esterification with ethyl chloroformate to introduce the ethoxycarbonyl group.
Nitration: Finally, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrobenzoate group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions activated by the electron-withdrawing nitro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s chromenone core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, particularly those involving chromenone derivatives.
Material Science: The compound’s unique structure makes it a candidate for studying organic semiconductors and photophysical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress and inflammation pathways.
Signal Transduction: It may interfere with cellular signaling pathways, modulating the activity of kinases and transcription factors.
DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxycarbonyl)-3-phenyl-4-oxochromen-7-yl benzoate: Lacks the methoxy and nitro groups, leading to different chemical reactivity and biological activity.
3-(4-Methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate: Similar structure but without the ethoxycarbonyl group, affecting its solubility and interaction with biological targets.
2-(Ethoxycarbonyl)-4-oxochromen-7-yl 3-nitrobenzoate: Lacks the methoxyphenyl group, which may reduce its potency in certain biological assays.
Uniqueness
The presence of the ethoxycarbonyl, methoxyphenyl, and nitrobenzoate groups in 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can significantly influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-(3-nitrobenzoyl)oxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO9/c1-3-34-26(30)24-22(15-7-9-18(33-2)10-8-15)23(28)20-12-11-19(14-21(20)36-24)35-25(29)16-5-4-6-17(13-16)27(31)32/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJOVGGEWFFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
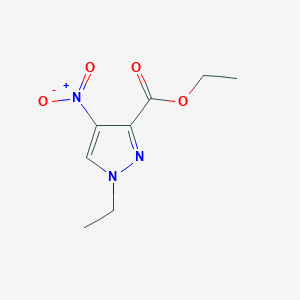

![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)
![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)
![N-(2,2-dimethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2715999.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)
![4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile](/img/structure/B2716003.png)
